molecular formula C21H20N4OS B2779743 4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 898351-27-4

4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2779743
CAS No.: 898351-27-4
M. Wt: 376.48
InChI Key: VXJKLHBWAMSOLQ-UHFFFAOYSA-N
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Description

4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a complex organic compound that features a thiazole ring, a piperazine moiety, and a benzonitrile group. This compound is part of the thiazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives like sulfathiazole, ritonavir, and abafungin. These compounds share structural similarities but differ in their specific functional groups and biological activities .

Uniqueness

What sets 4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile apart is its unique combination of a thiazole ring, piperazine moiety, and benzonitrile group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14-3-8-18-19(15(14)2)23-21(27-18)25-11-9-24(10-12-25)20(26)17-6-4-16(13-22)5-7-17/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJKLHBWAMSOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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